(3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis of Heterocyclic Compounds
Compounds like 3-chloro-4-(2",4"-dichlorophenyl)-4-methyl-1-(substituted-1',3'-benzothiazol-2'-yl)-azetidin-2-ones, which are structurally related to (3-Azidoazetidin-1-yl)(2,4-dimethylphenyl)methanone, have been synthesized using microwave-assisted methods. These compounds show significant antibacterial and antifungal activities, highlighting their potential in pharmacology and biochemistry (Mistry & Desai, 2006).
Synthesis of Triazole and Triazolidin Derivatives
Derivatives of triazole and triazolidin, which share a structural similarity with this compound, have been synthesized and characterized. These compounds have shown interesting properties in crystallography and density functional theory (DFT) studies, which are valuable in materials science and molecular engineering (Abosadiya et al., 2018).
Antimicrobial and Anticancer Applications
Pyrazole derivatives, similar in structure to this compound, have been evaluated for their in vitro antimicrobial and anticancer activities. Certain compounds exhibited higher anticancer activity than reference drugs, demonstrating their potential in medical research and drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Catalytic Asymmetric Addition in Organic Synthesis
Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound related to this compound, has been used in catalytic asymmetric additions to aldehydes. This application is significant in synthetic chemistry, particularly in the synthesis of chiral compounds (Wang et al., 2008).
Spectroscopic Investigation and Molecular Orbital Calculations
Studies involving spectroscopic analysis and molecular orbital calculations of compounds structurally related to this compound provide insights into their chemical properties. These findings are crucial in the fields of physical chemistry and molecular physics (Arasu et al., 2019).
Cationic Polymerization of Azetidine
Research on the cationic polymerization of azetidine, a compound similar to this compound, provides insights into polymer science and materials engineering. This research is significant for understanding polymer formation and properties (Schacht & Goethals, 1974).
Synthesis and Molecular Docking of Anticancer and Antimicrobial Agents
The synthesis and molecular docking studies of compounds structurally related to this compound provide valuable information in drug discovery, particularly in the development of anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(2,4-dimethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-3-4-11(9(2)5-8)12(17)16-6-10(7-16)14-15-13/h3-5,10H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMXWOCYZJJGBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC(C2)N=[N+]=[N-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.